3-Hydroxypropionitrile
3-Hydroxypropionitrile
3-Hydroxypropionitrile, at low 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) surface excesses, has the phospholipid oriented with the polar headgroups pointing out of the solution.
Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999)
Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
109-78-4
VCID:
VC21148537
InChI:
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2
SMILES:
C(CO)C#N
Molecular Formula:
C3H5NO
HOCH2CH2CN
C3H5NO
HOCH2CH2CN
C3H5NO
Molecular Weight:
71.08 g/mol
3-Hydroxypropionitrile
CAS No.: 109-78-4
Cat. No.: VC21148537
Molecular Formula: C3H5NO
HOCH2CH2CN
C3H5NO
Molecular Weight: 71.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Hydroxypropionitrile, at low 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) surface excesses, has the phospholipid oriented with the polar headgroups pointing out of the solution. Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999) |
|---|---|
| CAS No. | 109-78-4 |
| Molecular Formula | C3H5NO HOCH2CH2CN C3H5NO |
| Molecular Weight | 71.08 g/mol |
| IUPAC Name | 3-hydroxypropanenitrile |
| Standard InChI | InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2 |
| Standard InChI Key | WSGYTJNNHPZFKR-UHFFFAOYSA-N |
| SMILES | C(CO)C#N |
| Canonical SMILES | C(CO)C#N |
| Boiling Point | 442 °F at 760 mm Hg (slight decomposition) (NTP, 1992) 221.0 °C 221 °C |
| Colorform | WATER-WHITE LIQUID Straw-colored liquid |
| Flash Point | greater than 265 °F (NTP, 1992) 265 °F (129 °C) (Open cup) 129 °C o.c. |
| Melting Point | -51 °F (NTP, 1992) -46.0 °C -46 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator